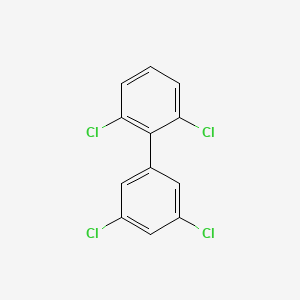

2,3',5',6-Tetrachlorobiphenyl

描述

Contextualization within Polychlorinated Biphenyl (B1667301) (PCB) Congener Research

Polychlorinated biphenyls (PCBs) are a group of 209 distinct aromatic compounds, known as congeners, where chlorine atoms are attached to a biphenyl molecule. nih.gov Commercial PCB products were not single congeners but rather complex mixtures sold under trade names like Aroclor. who.intnih.gov These mixtures were used extensively in industrial applications such as coolants and insulating fluids in transformers and capacitors, as well as in plasticizers, inks, and adhesives. cpcb.nic.inepa.gov

Significance of 2,3',5',6-Tetrachlorobiphenyl in Environmental and Health Science

The significance of this compound in environmental and health science stems from its persistence, potential for bioaccumulation, and its use as a model compound in scientific research. As a member of the PCB family, it is classified as a persistent organic pollutant (POP). lgcstandards.comebi.ac.uk These substances are resistant to environmental degradation through chemical, biological, and photolytic processes, allowing them to remain in ecosystems for long periods. ebi.ac.ukebi.ac.uk Due to their hydrophobic nature, PCBs tend to accumulate in sediments, soils, and the fatty tissues of living organisms, leading to biomagnification in food chains. cpcb.nic.inebi.ac.uk

In environmental research, this compound has been a subject of studies on microbial degradation. For instance, research has demonstrated the ability of certain anaerobic bacterial enrichment cultures to reductively dechlorinate this congener. researchgate.netnih.gov Studies have investigated the dechlorination pathways, observing the removal of chlorine atoms from the biphenyl structure, which is a critical step in the natural attenuation of these pollutants. researchgate.netnih.gov For example, enrichment cultures have been shown to transform this compound into trichlorobiphenyls like 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840). researchgate.netnih.gov Understanding these microbial processes is vital for developing potential bioremediation strategies for PCB-contaminated sites.

The study of its metabolic pathways in organisms is also an area of focus. Like other PCBs, it can be metabolized by hydroxylation to form hydroxylated metabolites (OH-PCBs). nih.gov These metabolic processes are investigated to understand the fate of the compound within biological systems.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,3-dichloro-2-(3,5-dichlorophenyl)benzene nih.govlgcstandards.com |

| PCB Number | 73 lgcstandards.com |

| CAS Number | 74338-23-1 lgcstandards.comaccustandard.com |

| Molecular Formula | C₁₂H₆Cl₄ lgcstandards.comaccustandard.com |

| Molecular Weight | 291.99 g/mol lgcstandards.comaccustandard.com |

| Monoisotopic Mass | 289.922361 Da nih.gov |

| Melting Point | 70-72 °C (158-162 °F) accustandard.com |

| Boiling Point | >300 °C (>572 °F) accustandard.com |

| Flash Point | >100 °C (>210 °F) accustandard.com |

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULUCZRGGWTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074220 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-23-1 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transport of 2,3 ,5 ,6 Tetrachlorobiphenyl

Environmental Distribution and Persistence of 2,3',5',6-Tetrachlorobiphenyl

This compound, designated as PCB 73, is a specific congener of polychlorinated biphenyls (PCBs). Like other PCBs, it is a synthetic organic chemical that is resistant to environmental degradation. ebi.ac.uk Its chemical stability and lipophilic nature contribute to its persistence and accumulation in the environment. cpcb.nic.in The widespread distribution of PCBs is largely due to their volatilization, formation of aerosols, and subsequent atmospheric transport, followed by wet or dry deposition. cpcb.nic.in

Occurrence in Environmental Compartments

Due to their physical and chemical properties, PCBs are found globally in various environmental matrices, including air, water, soil, and sediments. uth.grwho.int They tend to accumulate in the fatty tissues of living organisms, leading to biomagnification through the food chain. cpcb.nic.inwho.int

Aquatic Sediments and Soils

Aquatic sediments and soils act as significant reservoirs for PCBs, including this compound. uth.grwho.int These compounds strongly adsorb to soil and sediment particles, with the degree of adsorption increasing with the organic carbon and clay content. who.int This strong binding contributes to their long half-lives in these compartments, which can range from months to years. who.int

Studies have utilized this compound in laboratory experiments to investigate its dechlorination and degradation in sediments. For instance, bacterial enrichment cultures from Baltimore Harbor sediments have been shown to reductively dechlorinate this congener under anaerobic conditions. asm.orgnih.gov In a study of residential soils in Cedar Rapids, Iowa, the total PCB concentrations ranged from 3 to 1200 ng/g dry weight, indicating the potential presence of various congeners, including tetrachlorobiphenyls, in urban soils. nih.gov Another study in Borno State, Nigeria, detected 2,2',3,5-tetrachlorobiphenyl (B1348208) in soil samples at concentrations ranging from 1.43E-02 to 2.12E-01 mg/kg. arcnjournals.org

Table 1: Concentration of Tetrachlorobiphenyls in Soil Samples

| Location | PCB Congener | Concentration Range (mg/kg) |

|---|---|---|

| Borno State, Nigeria | 2,2',3,5-tetrachlorobiphenyl | 0.0143 - 0.212 |

Atmospheric Presence

The semi-volatile nature of PCBs allows them to be transported long distances in the atmosphere. uth.gr This atmospheric transport is a key factor in their global distribution, leading to their presence even in remote areas far from their original sources. uth.gr Precipitation scavenging, where PCBs are removed from the atmosphere by rain and snow, is a significant deposition pathway. cpcb.nic.in While particulate PCBs may only constitute a small fraction of the total atmospheric concentration, particle scavenging is a dominant source of PCBs in rainwater. cpcb.nic.in

Water Column Dynamics

The solubility of PCBs in water is generally low and decreases as the degree of chlorination increases. cpcb.nic.in This low water solubility, coupled with their high affinity for organic matter, means that PCBs in the water column are often associated with suspended particles and colloids. Sediments at the bottom of water bodies can act as a source of PCBs, releasing them in small amounts back into the water column. uth.gr

Global and Regional Distribution Patterns

PCBs have been detected in environmental samples worldwide. cpcb.nic.in The majority of global PCB production, estimated at approximately 1.3 million tonnes, occurred in the Northern Hemisphere, leading to higher contamination levels in industrialized regions of North America and Europe. jst.go.jpnih.gov However, due to atmospheric transport, PCBs are now found globally. uth.gr

Data from the International Pellet Watch program, which analyzes plastic resin pellets from beaches, has shown varying levels of PCB contamination along the African coastline, with higher concentrations often found near urban and industrial areas. jst.go.jp In a study conducted in eastern Slovakia near a former PCB production plant, serum concentrations of various PCB congeners, including PCB 52 (a tetrachlorobiphenyl), were found to be inversely associated with the distance of a person's residence from the pollution source. nih.gov This highlights the impact of localized sources on regional distribution.

Factors Influencing Environmental Persistence

The persistence of this compound in the environment is influenced by several factors, including its chemical structure and susceptibility to various degradation processes.

The number and position of chlorine atoms on the biphenyl (B1667301) rings are critical in determining a congener's persistence. cpcb.nic.in Generally, PCBs with a higher degree of chlorination are more resistant to degradation. cpcb.nic.in Tetrachlorobiphenyls, such as this compound, are degraded more slowly than mono-, di-, and trichlorinated biphenyls. cpcb.nic.in

Biodegradation: Microbial activity plays a role in the breakdown of PCBs. Under anaerobic conditions, a process called reductive dechlorination can occur, where chlorine atoms are removed from the biphenyl structure. uth.gr Studies have specifically demonstrated the ortho-dechlorination of this compound by microbial consortia from sediments. uth.grasm.org Aerobic degradation can also occur, particularly for less chlorinated congeners. uth.gr

Photolysis: Photolysis, the breakdown of compounds by light, is considered a significant abiotic degradation process for PCBs in water. cpcb.nic.in The rate of photodegradation can be influenced by the presence of other substances. For example, the presence of hydrogen peroxide (H2O2) has been shown to greatly accelerate the photodegradation of 2,3',5,6-Tetrachlorobiphenyl. nih.gov

Table 2: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

|---|---|

| Degree of Chlorination | Higher chlorination generally leads to greater persistence. Tetrachlorobiphenyls are more persistent than lower chlorinated congeners. cpcb.nic.in |

| Microbial Degradation | Can be degraded through anaerobic reductive dechlorination and aerobic processes. uth.grasm.org |

| Photolysis | A significant abiotic degradation pathway, especially in water, which can be enhanced by the presence of catalysts like H2O2. cpcb.nic.innih.gov |

| Sorption to Soil/Sediment | Strong adsorption to organic matter in soils and sediments limits bioavailability for degradation and increases residence time. who.int |

Bioaccumulation and Biomagnification of this compound

This compound, a specific congener of polychlorinated biphenyls (PCBs), is a persistent organic pollutant characterized by its resistance to environmental degradation. ebi.ac.ukebi.ac.uk Its chemical stability and lipophilic (fat-loving) nature are key factors that drive its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. cpcb.nic.inrug.nl This accumulation is not limited to individual organisms; it intensifies at successively higher trophic levels within a food web, a phenomenon called biomagnification. ebi.ac.ukebi.ac.uk

Trophic Transfer Mechanisms in Ecosystems

The transfer of this compound through an ecosystem's food web, or trophic transfer, is a critical component of its environmental impact. This process begins at the base of the food web and moves upwards.

In aquatic environments, the process often starts with the partitioning of the compound from the water column and sediments into phytoplankton and other microorganisms. These primary producers are then consumed by primary consumers like zooplankton and benthic invertebrates. For instance, in aquatic food webs, phytoplankton can assimilate the compound directly from the water. Subsequently, these smaller organisms are preyed upon by larger animals, such as fish.

A significant pathway for trophic transfer is through dietary uptake. oup.com As organisms consume contaminated prey, the this compound is transferred and accumulates in the predator's tissues, particularly fatty tissues, due to its high lipophilicity. cpcb.nic.inrug.nl This process is repeated at each successive trophic level, leading to a progressive increase in the concentration of the compound.

The structure of the PCB congener itself influences its rate of biotransformation. Lower chlorinated PCBs are generally metabolized more readily than highly chlorinated ones. rug.nl This differential metabolism means that more persistent congeners, like many tetrachlorobiphenyls, are more likely to be retained and biomagnified.

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) for this compound

To quantify the extent of bioaccumulation, scientists use metrics such as the Bioaccumulation Factor (BAF) and the Biota-Sediment Accumulation Factor (BSAF). The BAF compares the concentration of a chemical in an organism to its concentration in the surrounding environment (e.g., water), while the BSAF relates the concentration in an organism to that in the sediment. sfu.ca

Predicting BAFs can sometimes be correlated with the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. researchgate.net However, for highly hydrophobic compounds, this relationship can become less reliable. researchgate.net

Studies have shown significant variability in BSAFs for different PCB congeners and across different species and sediment types. hudsonriver.org This variability can be influenced by factors such as the amount of black carbon in the sediment, which can affect the bioavailability of the compound. acs.org For some PCB congeners, BSAFs appear to be lower than for others with similar lipophilicity, which may be related to the number of ortho-substituted chlorines on the biphenyl structure. hudsonriver.org

Specific BSAF values for this compound are not always individually reported in broad studies, which often group congeners by their level of chlorination. However, research on various PCB congeners provides a framework for understanding its likely behavior. For example, studies on the accumulation of PCBs in organisms like the oligochaete worm Lumbriculus variegatus are used to determine BSAFs for various congeners under laboratory conditions. nih.govoup.com

Table 1: Factors Influencing BAF and BSAF for PCBs

| Factor | Description |

| Chemical Properties | |

| Lipophilicity (Kow) | Higher Kow values generally lead to higher bioaccumulation potential. researchgate.net |

| Congener Structure | The number and position of chlorine atoms affect metabolic rates and persistence. rug.nl |

| Environmental Factors | |

| Sediment Composition | The presence of organic carbon and black carbon can reduce bioavailability. acs.org |

| Water Solubility | Low water solubility promotes partitioning into organic matter and biota. cpcb.nic.in |

| Biological Factors | |

| Trophic Level | Concentrations increase at higher levels in the food web. |

| Species-Specific Metabolism | The ability to metabolize and excrete PCBs varies among species. rug.nl |

| Lipid Content | Organisms with higher lipid content tend to accumulate more PCBs. |

Consequences for Ecological Food Webs

The biomagnification of this compound and other persistent PCBs has significant consequences for ecological food webs. As the concentration of these compounds increases at higher trophic levels, top predators such as large fish, marine mammals, and birds of prey are particularly at risk. rug.nl

The accumulation of high concentrations of PCBs in these top predators can lead to a range of adverse health effects, although specific toxicological details are outside the scope of this article. The presence of these contaminants can disrupt the delicate balance of ecosystems by impacting the health, reproduction, and survival of key species.

Furthermore, the persistence of these compounds means that they can remain in the environment for long periods, continuing to cycle through food webs and pose a long-term threat to ecological health. ebi.ac.ukebi.ac.uk The widespread distribution of PCBs, including their transport to remote areas far from their original sources, underscores the global nature of this environmental challenge. cpcb.nic.in

Biotransformation and Biodegradation of 2,3 ,5 ,6 Tetrachlorobiphenyl

Microbial Reductive Dechlorination Pathways of 2,3',5',6-Tetrachlorobiphenyl

The biotransformation of this compound, a specific polychlorinated biphenyl (B1667301) (PCB) congener, primarily occurs through microbial reductive dechlorination under anaerobic conditions. This process involves the removal of chlorine atoms from the biphenyl structure, which is a critical first step in the environmental detoxification of these persistent organic pollutants.

Anaerobic Dechlorination Processes

Anaerobic microbial communities in sediments and enrichment cultures have demonstrated the ability to dechlorinate this compound. nih.govnih.gov This process is a form of anaerobic respiration where the PCB congener acts as an electron acceptor. researchgate.net The removal of chlorine atoms is replaced by hydrogen, a reaction catalyzed by microbial populations. asm.org Initial studies with enrichment cultures from Baltimore Harbor (BH) sediments showed that this compound could be dechlorinated in a minimal estuarine medium containing short-chain fatty acids. nih.govnih.gov These primary enrichment cultures were capable of both ortho and meta dechlorination. nih.govresearchgate.net

A significant and often dominant pathway in the anaerobic biodegradation of this compound is the removal of ortho-substituted chlorines. Research has shown that microbial consortia can be enriched to specifically catalyze ortho dechlorination. nih.govnih.gov In experiments with enrichment cultures from BH sediments, sequential transfers led to the selection of a strict ortho-dechlorinating activity. nih.govnih.govasm.org This specialized activity resulted in the transformation of this compound to 3,5-dichlorobiphenyl (B164840) (3,5-CB) with 2,3,5-trichlorobiphenyl (B1345140) (2,3,5-CB) as the sole detected intermediate. nih.govasm.org This specific dechlorination pattern has been observed to be stable for over a year through multiple transfers in a minimal medium, even in the complete absence of soil or sediment. nih.govnih.gov

The removal of sediment from these enrichment cultures initially reduced the rate of dechlorination but ultimately led to a highly specific ortho-dechlorinating community. capes.gov.brnih.gov The lag time before the onset of dechlorination decreased with subsequent transfers, indicating the adaptation and selection of the microbial community. nih.govnih.gov For instance, the lag time decreased from over 100 days to less than 50 days in sediment-free cultures. nih.gov In some cases, the substitution of a fatty acid mixture with sodium acetate (B1210297) as the sole electron donor increased the rate of ortho dechlorination and further reduced the microbial community's diversity. capes.gov.brnih.govasm.org Phototrophic enrichment cultures have also been shown to preferentially remove ortho chlorines over meta chlorines from this compound. nih.govoup.com

Table 1: Ortho-Dechlorination Products of this compound

| Parent Compound | Intermediate Product | Final Product |

| This compound | 2,3,5-Trichlorobiphenyl | 3,5-Dichlorobiphenyl |

This table is based on data from studies of strict ortho-dechlorinating enrichment cultures. nih.govasm.org

While ortho dechlorination is a prominent pathway, meta-dechlorination of this compound has also been observed, particularly in initial or less-selective enrichment cultures. Primary enrichment cultures developed from Baltimore Harbor sediments initially produced both meta and ortho dechlorination products. nih.govresearchgate.net In these mixed-activity cultures, the dechlorination of this compound yielded products such as 2,5-dichlorobiphenyl (B164882) (2,5-CB), 2,6-dichlorobiphenyl (B22184) (2,6-CB), and 2,3,6-trichlorobiphenyl (B1206163) (2,3,6-CB), in addition to the ortho dechlorination products. psu.edu

The presence of both dechlorination activities suggests that different microbial populations with distinct enzymatic capabilities are present in the initial inoculum. asm.org Over time and with successive transfers under specific laboratory conditions, the meta-dechlorinating activity can be diminished or lost, leading to the dominance of ortho-dechlorinating microorganisms. nih.gov This selection highlights the specificity of the microbial consortia that can be developed for targeted bioremediation.

Table 2: Observed Dechlorination Products of this compound in Primary Enrichment Cultures

| Parent Compound | Dechlorination Products |

| This compound | 2,3,5-Trichlorobiphenyl |

| 2,3,6-Trichlorobiphenyl | |

| 2,5-Dichlorobiphenyl | |

| 2,6-Dichlorobiphenyl | |

| 3,5-Dichlorobiphenyl | |

| 3-Chlorobiphenyl |

This table is compiled from findings in primary enrichment cultures exhibiting both ortho and meta dechlorination. nih.govresearchgate.netpsu.edu

Identification and Characterization of Dechlorinating Microbial Consortia

The successful and sustained dechlorination of this compound relies on the activity of complex microbial consortia. Identifying the key players and understanding their community dynamics is crucial for optimizing bioremediation strategies.

Molecular studies of enrichment cultures actively dechlorinating this compound have revealed the predominance of several bacterial groups. In cultures exhibiting strict ortho dechlorination, undescribed species belonging to the delta subgroup of Proteobacteria, the low-G+C gram-positive subgroup, and the Thermotogales subgroup were found to be more prevalent during active dechlorination. capes.gov.brnih.gov

Significantly, a species with high sequence similarity to the deeply branching species Dehalococcoides ethenogenes was also identified as a key member of the dechlorinating community. capes.gov.brnih.gov While methanogenic archaea, such as those related to Methanomicrobiales and Methanosarcinales, were present in these cultures, their inhibition did not significantly affect the ortho dechlorination of this compound, suggesting they are not essential for this specific transformation. capes.gov.brnih.gov In contrast, the inhibition of sulfate (B86663) reduction with sodium molybdate (B1676688) halted dechlorination, indicating the importance of sulfate-reducing bacteria or a dependency of the dechlorinators on their activity. capes.gov.br The bacterium designated o-17 has been identified as an organism that links its growth to the reductive dechlorination of 2,3',5',6-chlorobiphenyl. dtic.mil

Several molecular techniques have been employed to monitor the microbial community structure and identify the microorganisms associated with the dechlorination of this compound. A common approach involves the amplification of genes coding for 16S rRNA (16S rDNA) from the total community DNA, followed by techniques such as restriction fragment length polymorphism (RFLP) analysis or sequencing of the cloned genes. capes.gov.brnih.gov These methods allow for the comparative analysis of the microbial community profiles in dechlorinating versus non-dechlorinating cultures, and under different culture conditions. capes.gov.brnih.gov

The development of specific PCR-based assays has enabled more targeted monitoring of known dechlorinating groups, such as Dehalococcoides. dtic.mil These molecular tools are invaluable for tracking the abundance and activity of key dechlorinating bacteria within enrichment cultures and in situ, providing insights into the ecological factors that favor their growth and activity. dtic.mildtic.mil

Influence of Environmental Factors on Dechlorination Rates

Sediment Presence and Composition

The characteristics of the sediment play a crucial role in the dechlorination of PCBs. The presence of sediment itself can stimulate dechlorination activity. For instance, bacterial enrichment cultures from Baltimore Harbor (BH) sediments demonstrated reductive dechlorination of this compound. nih.gov The lag time before dechlorination commenced decreased from 30 to under 20 days as these cultures were sequentially transferred into a medium containing sterile BH sediment. nih.govasm.org However, sustained anaerobic PCB dechlorination has also been observed in the complete absence of soil or sediment, suggesting that while sediment is stimulatory, it is not an absolute requirement for the process. nih.gov

The composition of the sediment is a key determinant of dechlorination efficacy. Studies comparing sediments from different locations (estuarine Baltimore Harbor, marine Palos Verdes, and riverine Hudson River) revealed that sediment from Baltimore Harbor supported the most rapid and extensive dechlorination. researchgate.netnih.gov This was attributed to its nutritional richness, including high levels of organic carbon and essential micronutrients like zinc and cobalt. researchgate.net The physical and chemical properties of sediment, such as total organic carbon (TOC), ionic composition, and the availability of trace metals, can significantly influence the survival, growth, and functional performance of the dechlorinating microbial communities. nih.govmdpi.com For example, higher organic carbon content has been observed in deeper bay sediments compared to shoreline sediments. mdpi.com A thorough characterization of sediment at contaminated sites is therefore essential for implementing effective bioaugmentation strategies for PCB bioremediation. researchgate.net

Table 1: Effect of Sediment Source on PCB Dechlorination

| Sediment Source | Dechlorination Rate | Extent of Dechlorination | Key Characteristics | Reference |

|---|---|---|---|---|

| Baltimore Harbor (Estuarine) | Most rapid | Most extensive | High organic carbon, zinc, and cobalt | researchgate.net |

| Palos Verdes (Marine) | Slower than Baltimore Harbor | Less extensive than Baltimore Harbor | - | researchgate.net |

| Hudson River (Riverine) | Least extensive | Least extensive | Lower in nutrients compared to Baltimore Harbor | researchgate.net |

Electron Donor Availability (e.g., Short-Chain Fatty Acids)

The availability of suitable electron donors is critical for the reductive dechlorination of PCBs, as these compounds serve as the electron acceptors in the process. mdpi.comresearchgate.net Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436), are recognized as preferred carbon sources and electron donors for many dechlorinating microorganisms. nih.govfrontiersin.orgisappscience.org

The addition of SCFAs has been shown to facilitate long-term PCB dechlorination. nih.gov In microcosm studies using Taihu Lake sediments, periodic amendment with either acetate alone or a mixture of acetate, propionate, and butyrate significantly enhanced the dechlorination of a suite of PCB congeners over 108 weeks. nih.gov The fatty acid mixture proved to be more effective, leading to a 10.3% decline in total PCB mass concentration compared to a 7.6% decline with acetate alone. nih.gov Formate has also been identified as a direct electron donor for reductive dechlorination. researchgate.net The addition of acetate and lactate (B86563) has been shown to rejuvenate the dechlorination activity in cultures. researchgate.net

The type and concentration of electron donors can influence the structure of the microbial community and the specific dechlorination pathways that are active. nih.gov For instance, substituting a mixture of three fatty acids with sodium acetate as the sole electron donor in an enrichment culture increased the rate of ortho-dechlorination of this compound and altered the predominant microbial species. nih.gov

Table 2: Impact of Short-Chain Fatty Acids on PCB Dechlorination in Taihu Lake Sediments

| Amendment | Total PCB Mass Decline (108 weeks) | Favored Dechlorination | Reference |

|---|---|---|---|

| Acetate | 7.6% | Flanked meta and single-flanked para chlorines | nih.gov |

| Fatty Acid Mixture (Acetate, Propionate, Butyrate) | 10.3% | Flanked meta and single-flanked para chlorines | nih.gov |

| Non-amended | Baseline | - | nih.gov |

Temperature Effects on Microbial Activity

Temperature is a fundamental environmental factor that directly governs the metabolic rates of microbial populations responsible for PCB dechlorination. nih.govpsu.edu Studies on the dechlorination of 2,3,4,6-tetrachlorobiphenyl (B164873) in freshwater sediments from different climates (Sandy Creek Nature Center Pond, Georgia, and Woods Pond, Massachusetts) demonstrated that the optimal temperature for dechlorination can vary depending on the microbial community present in the sediment. nih.govresearchgate.net

In both sediments, the highest rate of dechlorination to trichlorobiphenyls was observed at 30°C. nih.govresearchgate.net However, the temperature range for near-optimal activity differed between the two sediments. For the Woods Pond sediment, the rate was near optimal from 20°C to 34°C, whereas for the Sandy Creek sediment, the rate dropped sharply below 30°C. nih.gov Dechlorination was observed over a broad temperature range, from 12°C to 34°C in both sediments, and surprisingly, also between 50°C and 60°C in the Woods Pond sediment, which is the first report of PCB dechlorination at thermobiotic temperatures. nih.govresearchgate.net

Temperature also influences the specific dechlorination pathways (ortho, meta, and para chlorine removal). nih.gov In Woods Pond sediment, meta dechlorination occurred over a wide range (8°C to 34°C and 50°C to 60°C), while para dechlorination was more restricted (18°C to 34°C) with an optimum at 20°C. nih.gov In the Sandy Creek sediment, both meta and para dechlorination occurred between 18°C and 30°C, with an optimum at 30°C. nih.gov These findings indicate that multiple temperature-dependent changes in the factors controlling dechlorination can exist within a single sediment environment. nih.gov

Table 3: Temperature Optima for Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Different Sediments

| Sediment Source | Optimal Temperature for Dechlorination Rate | Temperature Range for Near-Optimal Rate | Notes | Reference |

|---|---|---|---|---|

| Woods Pond (PCB-contaminated) | 30°C | 20°C - 34°C | Dechlorination also observed at 50°C - 60°C | nih.gov |

| Sandy Creek (PCB-free) | 30°C | Sharp drop below 30°C | - | nih.gov |

Oxidative Degradation Pathways of this compound

While anaerobic reductive dechlorination is a key process for highly chlorinated biphenyls, the resulting lesser-chlorinated congeners can be susceptible to aerobic oxidative degradation. This process involves the enzymatic incorporation of oxygen into the biphenyl structure, leading to ring cleavage and potential mineralization.

Aerobic Oxidative Processes

Aerobic degradation of PCBs is typically initiated by a dioxygenase enzyme that attacks the biphenyl rings. colab.ws This process generally targets less chlorinated congeners, often those with five or fewer chlorine atoms. oup.com The degradation pathway usually starts with the dihydroxylation of a biphenyl ring to form a cis-dihydrodiol. ndsu.edu This product is then dehydrogenated to a dihydroxybiphenyl, which subsequently undergoes meta-ring cleavage, followed by a series of enzymatic reactions that can lead to the formation of chlorobenzoic acids and ultimately mineralization. colab.wsuth.gr

For a congener like this compound, the presence of chlorine atoms at both ortho positions (2- and 6-) can sterically hinder the initial dioxygenase attack. However, some bacterial strains possess biphenyl dioxygenases with broad substrate specificity capable of oxidizing a wide range of PCB congeners, including some tetrachlorobiphenyls. nih.govnih.gov The success of aerobic degradation is highly dependent on the specific bacterial strains and the enzymes they produce. asm.org

Role of Specific Enzymes in Oxidative Degradation

The key enzyme initiating the aerobic degradation of PCBs is biphenyl dioxygenase (BPDO) . ndsu.edunih.gov BPDO is a multi-component enzyme system that catalyzes the stereospecific addition of two hydroxyl groups to the biphenyl ring, forming a cis-2,3-dihydroxy-2,3-dihydrobiphenyl derivative. nih.gov The substrate specificity of BPDO is a major determinant of a bacterium's PCB-degrading capabilities. nih.gov

Different bacteria harbor BPDOs with distinct congener specificities. For example, the BPDO from Burkholderia xenovorans LB400 can oxidize a broad range of PCBs, including those with up to four chlorine atoms, by hydroxylating at either the 2,3- or 3,4-positions. nih.gov In contrast, the BPDO from Pseudomonas pseudoalcaligenes KF707 has a narrower substrate range. nih.gov The BPDO from Pandoraea pnomenusa B-356 has shown a preference for metabolizing dichlorobiphenyls in the order of meta- > ortho- > para-substitution. nih.gov

Following the initial dihydroxylation, other enzymes in the bph pathway, such as cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB) , 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , and 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) , continue the degradation cascade. colab.ws In humans and other mammals, cytochrome P450 (CYP) enzymes, such as CYP2A6, are involved in the oxidative metabolism of PCBs, leading to the formation of hydroxylated metabolites. acs.orgbiorxiv.org For instance, CYP2A enzymes have been shown to oxidize tetrachlorobiphenyls. acs.org

Toxicological Mechanisms and Health Implications of 2,3 ,5 ,6 Tetrachlorobiphenyl

Mechanisms of Toxicity of 2,3',5',6-Tetrachlorobiphenyl

The toxicity of this compound, a non-coplanar PCB congener, is multifaceted, involving interactions with cellular receptors and subsequent alterations in signaling pathways that govern a range of physiological processes. Unlike dioxin-like PCBs, its mechanisms are not solely dictated by high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), suggesting a broader and more complex toxicological profile.

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathways

While not considered a potent AhR agonist in the same vein as coplanar PCBs, this compound can interact with the AhR, a ligand-activated transcription factor that mediates many of the toxic effects of halogenated aromatic hydrocarbons. nih.gov The binding of a ligand to the AhR initiates a cascade of events, including the translocation of the AhR-ligand complex to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to changes in the transcription of target genes. t3db.ca

The affinity of PCBs for the AhR is a critical determinant of their toxic potential, with higher affinity generally correlating with greater toxicity. nih.gov The free energies of binding are influenced by factors such as the lipophilicity, electron affinity, and entropy of the specific PCB congener. nih.gov

Upon binding to XREs, the AhR/ARNT heterodimer can alter the transcription of a wide array of genes. This can disrupt normal cellular function by modifying the expression of proteins involved in critical biological processes. t3db.ca While specific studies detailing the full spectrum of gene transcription alterations solely due to this compound are limited, the general mechanism for AhR-mediated gene expression changes is well-established. This includes the recruitment of co-activator and co-repressor proteins to the promoter regions of target genes, leading to either an increase or decrease in their transcription rates.

A primary consequence of AhR activation is the induction of xenobiotic metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, particularly the CYP1A subfamily. t3db.ca These enzymes play a crucial role in the metabolism of foreign compounds. The induction of CYP enzymes by PCBs is a key mechanism of their toxicity, as it can lead to the metabolic activation of other xenobiotics into more toxic forms or disrupt the homeostasis of endogenous signaling molecules.

The metabolism of PCBs themselves is a slow process and varies depending on the degree and position of chlorination. The primary metabolic pathway involves hydroxylation by CYP enzymes, producing more polar metabolites that can be more readily excreted. t3db.ca

Endocrine Disruption Potential of this compound

PCBs are recognized as endocrine-disrupting chemicals, meaning they can interfere with the body's hormonal systems. This interference can occur through various mechanisms, including direct interaction with hormone receptors, alteration of hormone synthesis and metabolism, and disruption of hormone transport.

Certain PCB congeners and their hydroxylated metabolites have been shown to possess estrogenic or anti-estrogenic activity, mediated through interactions with estrogen receptors (ERs). nih.gov This can lead to a variety of reproductive and developmental abnormalities. For instance, some PCBs can mimic the action of estradiol, the primary female sex hormone, by binding to and activating ERs. oup.com This can lead to the expression of estrogen-responsive genes and stimulate the growth of estrogen-dependent cells. oup.com

Conversely, other PCBs can act as anti-estrogens, blocking the normal action of estradiol. The estrogenic or anti-estrogenic potential of a specific PCB congener is highly dependent on its structure. While direct studies on the estrogen receptor modulation of this compound are not widely available, research on other tetrachlorobiphenyls, such as 3,4,3',4'-tetrachlorobiphenyl (PCB 77), has demonstrated its ability to act as an estrogen. oup.com Hydroxylated metabolites of PCBs are often more potent in their interaction with ERs than the parent compounds. nih.gov

Table 1: Estrogenic Activity of a Tetrachlorobiphenyl Congener

| Compound | Assay | Endpoint | Result |

| 3,4,3',4'-Tetrachlorobiphenyl (TCB) | Competitive Binding Assay | Inhibition of [3H]17β-estradiol binding to ER | Competitive binding observed |

| 3,4,3',4'-Tetrachlorobiphenyl (TCB) | Gene Expression Assay (pS2 mRNA) | Induction of estrogen-regulated gene | Increased pS2 mRNA expression |

| 3,4,3',4'-Tetrachlorobiphenyl (TCB) | Cell Growth Assay (MCF-7 cells) | Stimulation of cell proliferation | Increased cell growth |

| 3,4,3',4'-Tetrachlorobiphenyl (TCB) | In vivo Uterine Weight Bioassay | Increase in uterine weight | Estrogenic activity confirmed |

Data based on studies of 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) and presented as an illustrative example of tetrachlorobiphenyl estrogenic activity. oup.com

PCBs are known to disrupt the homeostasis of thyroid hormones, which are critical for normal growth, development, and metabolism. nih.govresearchgate.net Exposure to PCBs can lead to decreased levels of circulating thyroid hormones, particularly thyroxine (T4). nih.gov Several mechanisms have been proposed for this effect, including:

Binding to Thyroid Hormone Transport Proteins: PCBs and their hydroxylated metabolites can bind to transthyretin (TTR), a key transport protein for thyroid hormones in the blood. This competitive binding can displace T4 from TTR, making it more susceptible to metabolism and excretion.

Induction of Hepatic Enzymes: As mentioned earlier, PCBs can induce hepatic enzymes, including those involved in the glucuronidation and sulfation of thyroid hormones. This enhanced metabolism can lead to increased clearance of thyroid hormones from the body.

Direct Effects on the Thyroid Gland: Some evidence suggests that PCBs may have direct effects on the thyroid gland, potentially interfering with thyroid hormone synthesis or release.

Disruption of thyroid hormone signaling, particularly during critical developmental periods, can have severe and irreversible consequences on neurodevelopment. researchgate.net

Table 2: Summary of Toxicological Mechanisms of Polychlorinated Biphenyls (General)

| Mechanism | Receptor/Enzyme Involved | Key Outcome |

| AhR-Mediated Toxicity | Aryl Hydrocarbon Receptor (AhR) | Altered gene transcription, induction of CYP enzymes |

| Endocrine Disruption | Estrogen Receptors (ERα, ERβ) | Estrogenic or anti-estrogenic effects, reproductive dysfunction |

| Thyroid Disruption | Transthyretin (TTR), Hepatic Enzymes | Decreased circulating thyroid hormone levels, developmental neurotoxicity |

This table provides a general overview of PCB toxicological mechanisms. Specific activities for this compound require further investigation.

Neurological Pathway Interference

The nervous system is a primary target for the toxic effects of many PCB congeners. Ortho-substituted PCBs, including this compound, are particularly noted for their neurotoxic potential, which is believed to occur through mechanisms distinct from the dioxin-like PCBs that act via the aryl hydrocarbon (Ah) receptor. nih.gov

Calcium Channel Modulation

Intracellular calcium (Ca2+) signaling is a fundamental process in neurons, regulating everything from neurotransmitter release to gene expression. Disruption of calcium homeostasis can have profound effects on neuronal function. While direct studies on this compound's effect on calcium channels are limited, research on other ortho-substituted PCBs provides significant insights into its likely mechanisms.

Studies have shown that certain ortho-substituted PCBs can alter calcium homeostasis by affecting intracellular calcium stores within the endoplasmic reticulum and mitochondria. oup.com For instance, some non-planar, ortho-substituted congeners have been found to interact with ryanodine (B192298) receptors, which are critical for calcium release from the endoplasmic reticulum. oup.comnih.gov This interaction can lead to a depletion of calcium stores and disrupt normal neuronal signaling. oup.com Specifically, the congener 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95), which is structurally similar to this compound, has been shown to enhance the activity of ryanodine receptors, leading to altered neuronal plasticity. nih.govnih.gov Furthermore, some ortho-substituted PCBs have been observed to cause an accumulation of intracellular calcium in thymocytes, an effect that precedes cell death. oup.com This suggests that a disruption of calcium regulation is a key event in the toxicity of this class of compounds.

Dopamine (B1211576) Level Alterations

The dopaminergic system, crucial for motor control, motivation, and reward, is a well-established target of PCB neurotoxicity. A number of studies have demonstrated that exposure to ortho-substituted PCBs can lead to a reduction in dopamine levels in the brain. nih.gov

Research on a commercial mixture of lightly chlorinated PCBs, Aroclor 1016, which contains ortho-substituted congeners, revealed decreased dopamine concentrations in several brain regions of nonhuman primates, including the caudate, putamen, substantia nigra, and hypothalamus. nih.gov Subsequent in vitro studies confirmed that specific ortho-substituted nonplanar congeners were responsible for these reductions in cellular dopamine concentrations. nih.gov The mechanism for this is thought to be independent of the Ah-receptor. nih.gov

Neonatal exposure to another ortho-substituted congener, 2,2',5,5'-tetrachlorobiphenyl (B50384), has been shown to cause persistent changes in spontaneous behavior in mice, which may be linked to alterations in the dopaminergic system. nih.gov While direct evidence for this compound is scarce, its structural similarity to other neurotoxic ortho-substituted PCBs strongly suggests a potential to interfere with dopamine homeostasis.

Other Cellular and Molecular Mechanisms

Beyond direct interference with neurological signaling pathways, this compound can induce cellular damage through other molecular mechanisms, including the generation of oxidative stress and the activation of programmed cell death pathways.

Oxidative Stress Induction

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a common mechanism of toxicity for many environmental contaminants. Several studies have indicated that PCBs can induce the production of ROS.

For example, exposure of rat synaptosomes to certain PCB congeners has been shown to stimulate a significant increase in the formation of ROS. nih.gov This effect was found to be dependent on extracellular Ca2+ and involved intracellular signaling pathways. nih.gov While this particular study did not include this compound, the findings for other di- and tri-chlorinated biphenyls suggest that ROS production is a plausible mechanism of toxicity for this congener as well. nih.gov Research on 2,2',3,5',6-pentachlorobiphenyl (PCB-95) in zebrafish larvae has also demonstrated an upregulation of antioxidant genes, indicating a response to increased oxidative stress. nih.gov

Apoptosis and Necrosis Pathways

Apoptosis, or programmed cell death, is a crucial physiological process that can be pathologically activated by toxic insults. The activation of caspases, a family of protease enzymes, is a central feature of the apoptotic cascade.

Studies on other PCB congeners provide evidence for the induction of apoptosis. For instance, 2,2',4,6,6'-pentachlorobiphenyl (B1211706) (PCB 104) has been shown to induce apoptosis in human microvascular endothelial cells through a caspase-dependent pathway. nih.gov Another study on the same compound demonstrated that it can induce a mitochondrial apoptotic pathway, which involves the release of cytochrome c and the subsequent activation of caspase-3. nih.gov These findings suggest that PCBs can trigger cell death by activating intrinsic apoptotic signaling cascades. While direct studies on this compound are not available, its structural relationship to other PCBs that induce apoptosis makes this a likely toxicological pathway.

Carcinogenic Potential and Evidence

Classification as Probable Human Carcinogen

Polychlorinated biphenyls as a group are recognized by major international and national health agencies as carcinogenic. The International Agency for Research on Cancer (IARC) has classified PCBs as "carcinogenic to humans" (Group 1). seamarconi.com This classification is based on sufficient evidence of carcinogenicity in both humans and experimental animals. nih.govwho.int Similarly, the U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) have concluded that PCBs are "probable human carcinogens" and are "reasonably anticipated to be human carcinogens," respectively. epa.govbcpp.orgnih.gov

The evidence for this classification comes from both epidemiological studies of workers exposed to PCB mixtures and extensive animal studies. epa.govinchem.org Human studies have suggested an association between PCB exposure and an increased risk of certain cancers, including melanoma and cancers of the liver and biliary tract. nih.govepa.govinchem.org Animal studies provide conclusive evidence that commercial PCB mixtures cause cancer, particularly liver tumors, in rodents. nih.govepa.gov

| Agency | Classification of PCBs |

| International Agency for Research on Cancer (IARC) | Group 1: Carcinogenic to humans |

| U.S. Environmental Protection Agency (EPA) | Probable human carcinogen |

| National Toxicology Program (NTP) | Reasonably anticipated to be a human carcinogen |

Tumorigenesis Pathways in Model Systems

Animal models have been crucial in demonstrating the carcinogenic potential of PCBs. Oral administration of certain commercial PCB mixtures has been shown to produce benign and malignant liver neoplasms in both mice and rats. inchem.org Beyond acting as complete carcinogens, some PCB congeners and mixtures can also act as tumor promoters. For instance, studies have shown that PCBs can enhance the incidence of liver neoplasms in rats initiated by other chemical carcinogens and can increase the incidence of lung tumors in mice. nih.govinchem.org

The tumorigenesis pathways for non-dioxin-like congeners such as this compound are not mediated by the AhR. Instead, their carcinogenic effects are thought to involve a variety of other mechanisms, including:

Oxidative Stress: Metabolism of lower-chlorinated PCBs can lead to the formation of reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids, a key factor in the initiation and progression of cancer.

Metabolic Activation: Lower-chlorinated PCBs can be metabolized by cytochrome P-450 enzymes into reactive intermediates, such as quinones. nih.gov These metabolites can form adducts with DNA, leading to genotoxicity and mutations, which are critical events in carcinogenesis. nih.govnih.gov

Disruption of Cell Communication: Some non-dioxin-like PCBs have been shown to inhibit gap junctional intercellular communication (GJIC), a process that is essential for maintaining tissue homeostasis. Disruption of GJIC is a recognized mechanism of tumor promotion. nih.gov

Karyotypic Instability: Certain PCB metabolites have been observed to induce tetraploidization, a state where cells contain four sets of chromosomes. This genomic instability is considered a major pathway in the development of cancer. nih.gov

These AhR-independent pathways highlight the complex and multifaceted nature of PCB-induced tumorigenesis, to which congeners like this compound contribute.

Structure-Activity Relationships in Toxicity of this compound and Related Congeners

The toxicity of the 209 different PCB congeners is highly dependent on their chemical structure, specifically the number and position of chlorine atoms on the biphenyl (B1667301) rings. This structural variation dictates the congener's biological and toxicological activity.

Dioxin-like vs. Non-Dioxin-like Congener Activity

PCB congeners are broadly categorized into two main groups based on their mechanism of action: dioxin-like and non-dioxin-like. who.int

Dioxin-like Congeners: These PCBs have no or only one chlorine atom in the ortho positions (positions 2, 2', 6, and 6'). This lack of ortho chlorines allows the two phenyl rings to rotate and adopt a flat, coplanar configuration. This planar structure is a key requirement for high-affinity binding to the aryl hydrocarbon receptor (AhR). who.intresearchgate.net Activation of the AhR initiates a cascade of transcriptional changes that mediate the characteristic "dioxin-like" toxic effects. mdpi.com

Non-Dioxin-like Congeners: These PCBs have two or more chlorine atoms in the ortho positions. The presence of these bulky chlorine atoms causes steric hindrance, preventing the biphenyl rings from assuming a coplanar structure. who.intresearchgate.net This non-planar conformation precludes effective binding to the AhR. who.intnih.gov

This compound , with chlorine atoms at positions 2 and 6, is classified as a di-ortho substituted, non-dioxin-like PCB. Its toxic effects are, therefore, not mediated through the AhR pathway but through alternative mechanisms, such as altering membrane structure and function and disrupting intracellular signaling pathways. 21cm.com

| Characteristic | Dioxin-like PCBs | Non-Dioxin-like PCBs (e.g., this compound) |

| Ortho-Chlorine Substitution | 0 or 1 | 2, 3, or 4 |

| Molecular Conformation | Coplanar (flat) | Non-coplanar (twisted) |

| Primary Mechanism of Action | Aryl Hydrocarbon Receptor (AhR) binding | AhR-independent pathways |

| Example Congeners | PCB 77, PCB 126, PCB 169 | PCB 52, PCB 153, PCB 72 (this compound) |

Toxicity Equivalency Factors (TEFs) and Dioxin-Like Toxic Equivalents (TEQ)

To simplify the risk assessment of complex environmental mixtures containing various dioxin-like compounds, the World Health Organization (WHO) and other regulatory bodies have developed the Toxic Equivalency Factor (TEF) concept. eurofins.denih.gov A TEF value is assigned to each dioxin-like compound, representing its toxic potency relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. eurofins.denih.gov

The total toxic potency of a mixture is expressed as a single value called the Toxic Equivalent (TEQ). The TEQ is calculated by multiplying the concentration of each dioxin-like congener in the mixture by its respective TEF and then summing the results. eurofins.de

This TEF/TEQ approach is exclusively applicable to compounds that exert their toxicity through the AhR-mediated pathway. who.int Because non-dioxin-like congeners like This compound do not bind significantly to the AhR and act through different mechanisms, they are not included in the TEF scheme and are not assigned TEF values. who.intwho.int The risk assessment for non-dioxin-like PCBs must be conducted separately, considering their unique toxicological profiles. The WHO has reaffirmed that di-ortho substituted PCBs are not assigned TEF values in its most recent evaluations. nih.govwho.int

Metabolism and Pharmacokinetics of 2,3 ,5 ,6 Tetrachlorobiphenyl

Disposition in Biological Systems

The disposition of 2,3',5',6-tetrachlorobiphenyl is largely governed by its physicochemical properties, particularly its high lipophilicity, which influences how it is absorbed, distributed, and stored in the body.

Following exposure, PCBs are readily absorbed into the systemic circulation. Oral intake, particularly through the consumption of contaminated food, is a primary and well-understood route for the systemic uptake of these compounds. nih.gov Once absorbed from the gastrointestinal tract, this compound is distributed throughout the body via the bloodstream and lymphatic system. Its lipophilic nature facilitates its passage across cell membranes, leading to widespread distribution among various tissues and organs.

Due to their high lipid solubility, PCBs exhibit a strong tendency to bioaccumulate in tissues with high lipid content. nih.gov Adipose tissue serves as the primary storage reservoir for this compound, where it can be sequestered away from metabolic processes, contributing to its long biological half-life. nih.gov Other lipid-rich tissues, such as the liver, skin, and brain, also show accumulation of PCBs. nih.govnih.gov This partitioning into fatty tissues means that during periods of weight loss or fasting, the stored compound can be mobilized back into the bloodstream, potentially leading to delayed toxic effects.

Biotransformation Pathways of this compound

Biotransformation is the process by which living organisms modify chemical compounds. For PCBs, this process is generally slow and aims to convert the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted from the body.

The initial and principal step in the biotransformation of this compound is Phase I metabolism. This phase primarily involves oxidation reactions, with hydroxylation being the most significant pathway for PCBs. nih.gov During hydroxylation, a hydroxyl (-OH) group is introduced onto the biphenyl (B1667301) structure. This reaction is catalyzed by a specific group of enzymes and is the first step in increasing the polarity of the molecule.

The hydroxylation of this compound is mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These heme-containing monooxygenases are primarily located in the liver but are also present in other tissues. youtube.com The CYP system plays a central role in the metabolism of a vast array of foreign compounds (xenobiotics), including drugs and environmental pollutants. mdpi.comnih.gov Specific families within this superfamily, such as CYP1, CYP2, and CYP3, are known to be involved in PCB metabolism. mdpi.com The enzymes catalyze the insertion of one atom of molecular oxygen into the aromatic ring of the PCB molecule, resulting in the formation of a hydroxylated metabolite. mdpi.com

The metabolic action of CYP enzymes on this compound (also known as PCB 73) results in the formation of various monohydroxylated metabolites (OH-PCBs). Research has identified several potential hydroxylated forms of this specific congener. nih.gov The position of the hydroxyl group can vary, leading to different isomers of hydroxy-tetrachlorobiphenyl. These metabolites are more polar than the parent compound, which is a critical step for subsequent conjugation (Phase II metabolism) and excretion.

Below is a table of identified hydroxylated metabolites of this compound.

| Parent Compound | Metabolite Name | Abbreviation |

| This compound | 3-hydroxy-2,3',5',6-tetrachlorobiphenyl | 3-OH-PCB 73 |

| This compound | 4-hydroxy-2,3',5',6-tetrachlorobiphenyl | 4-OH-PCB 73 |

| This compound | 2'-hydroxy-2,3',5',6-tetrachlorobiphenyl | 2'-OH-PCB 73 |

| This compound | 4'-hydroxy-2,3',5',6-tetrachlorobiphenyl | 4'-OH-PCB 73 |

Phase II Metabolism (Conjugation Reactions) of this compound

Following Phase I metabolism, the hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation reactions for polychlorinated biphenyl (PCB) metabolites are glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation

Glucuronidation is a major pathway in the metabolism of hydroxylated PCBs (OH-PCBs). nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. The efficiency of glucuronidation is dependent on the structure of the OH-PCB. nih.gov

For instance, studies on various OH-PCBs have shown that the position of chlorine atoms significantly influences the rate of glucuronidation. nih.gov Chlorine substitution on the non-hydroxylated ring, particularly in the meta and para positions, can decrease the maximum reaction rate (Vmax) of the UGT enzyme. nih.gov Research on rat liver microsomes has demonstrated that specific UGT isoforms, such as UGT1A1 and UGT2B1, are involved in the glucuronidation of certain OH-PCBs. doi.org The glucuronidation of PCBs is contingent on their initial hydroxylation. doi.org

While specific studies on the glucuronidation of this compound metabolites are limited, the general principles of OH-PCB metabolism suggest that its hydroxylated derivatives would be substrates for UGT enzymes. Tentative identification of glucuronide metabolites has been reported in the urine of mice exposed to other tetrachlorobiphenyl congeners, indicating this is a relevant excretion pathway. nih.gov

Sulfation

Sulfation is another important Phase II conjugation reaction for OH-PCBs. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. Like glucuronidation, sulfation increases the polarity of the metabolites, aiding in their elimination.

Studies have indicated that OH-PCBs can be sulfated, and these sulfated metabolites might be as persistent as the parent compounds and exhibit their own toxicities. nih.gov The formation of sulfate (B86663) conjugates has been tentatively identified in the urine of animals exposed to PCBs, suggesting its role in the excretory pathway. nih.gov While direct evidence for the sulfation of this compound metabolites is not extensively detailed in available literature, the established metabolic pathways for other PCBs strongly suggest that its hydroxylated metabolites are also likely to undergo sulfation.

Glutathione Conjugation

Glutathione (GSH) conjugation is a critical detoxification pathway for various xenobiotics, including reactive intermediates of PCBs. This reaction is catalyzed by glutathione S-transferases (GSTs). The metabolism of PCBs can proceed through the formation of reactive arene oxide intermediates. nih.gov These electrophilic intermediates can be detoxified by conjugation with glutathione.

This conjugation can lead to the formation of mercapturic acid derivatives, which are then excreted. While direct studies on glutathione conjugation of this compound are not prominent, the general mechanism of PCB metabolism suggests that arene oxide intermediates of this congener could be substrates for GSTs. nih.gov For example, the glutathione conjugate of tetrachloro-1,4-benzoquinone has been shown to irreversibly inhibit glutathione S-transferases. Furthermore, exposure to other tetrachlorobiphenyls has been shown to impact glutathione status and related enzyme activities in tissues. nih.gov

Atropselective Metabolism and Chiral Signatures of this compound

Due to hindered rotation around the biphenyl bond, this compound is a chiral compound and exists as a pair of stable enantiomers, also known as atropisomers. The metabolism of chiral PCBs can be atropselective, meaning that one enantiomer may be metabolized at a different rate or via a different pathway than the other. This atropselectivity is primarily driven by the stereospecificity of cytochrome P450 (CYP) enzymes. nih.gov

The atropselective metabolism of chiral PCBs can lead to an enrichment of one enantiomer over the other in various tissues. nih.gov For example, studies on other chiral PCBs, such as PCB 91 and PCB 136, have demonstrated atropisomeric enrichment in tissues and excreta of exposed animals. nih.govacs.org This phenomenon has significant toxicological implications, as the individual enantiomers of a chiral PCB can exhibit different biological activities and toxicities.

The specific CYP enzymes involved in the metabolism of chiral PCBs, such as members of the CYP2B subfamily, have been shown to metabolize these compounds in an enantioselective manner. nih.govresearchgate.net While detailed studies on the atropselective metabolism of this compound are not extensively available, the principles established from other chiral PCBs suggest that its metabolism is also likely to be atropselective, resulting in distinct chiral signatures in various biological compartments.

Excretion Patterns and Metabolite Profiles

The excretion of this compound and its metabolites occurs primarily through the feces and urine. Following Phase I and Phase II metabolism, the more polar and water-soluble metabolites can be eliminated from the body.

Studies on other tetrachlorobiphenyl congeners in rats have shown that a significant portion of the administered dose is excreted as hydroxylated metabolites in the feces. nih.gov For instance, after oral administration of PCB 91 to mice, a substantial percentage of the dose was recovered in the feces as a hydroxylated metabolite. nih.gov Both glucuronide and sulfate conjugates have been tentatively identified in urine samples of animals exposed to PCBs, indicating the importance of these conjugation pathways for urinary excretion. nih.gov

The metabolite profile of this compound is expected to consist of various hydroxylated derivatives, which can be further conjugated. The primary hydroxylated metabolites identified for other tetrachlorobiphenyls often involve hydroxylation at the para position of the phenyl rings. nih.gov For example, in the metabolism of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) by rat liver microsomes, 3-OH-PCB 52 and 4-OH-PCB 52 were identified as metabolites.

Bacterial anaerobic dechlorination of this compound has been observed to produce various dechlorination products, including 2,3,5-trichlorobiphenyl (B1345140) and 3,5-dichlorobiphenyl (B164840). nih.gov

Table of Metabolites and Excretion Data for Related Tetrachlorobiphenyls

| Parent Compound | Metabolite | Excretion Route | Species |

| 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) | 2,2',3,4',6-Pentachlorobiphenyl-5-ol (5-91) | Feces | Mice |

| 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) | Glucuronide and Sulfate conjugates | Urine (tentative) | Mice |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 3-OH-PCB 52 | In vitro (liver microsomes) | Rat |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 4-OH-PCB 52 | In vitro (liver microsomes) | Rat |

| 2,3,5,6-Tetrachlorobiphenyl | 2,3,5-Trichlorobiphenyl | In vitro (bacterial culture) | N/A |

| 2,3,5,6-Tetrachlorobiphenyl | 3,5-Dichlorobiphenyl | In vitro (bacterial culture) | N/A |

Analytical Methodologies for 2,3 ,5 ,6 Tetrachlorobiphenyl Research

Advanced Chromatographic Techniques

Chromatography is the cornerstone of PCB analysis, providing the necessary separation of individual congeners from complex mixtures. cdc.gov High-resolution capillary columns are essential for resolving the various congeners, which can then be identified and quantified by a range of detectors. cdc.gov

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a classic and highly sensitive technique for the analysis of electrophilic compounds, particularly halogenated substances like PCBs. measurlabs.com The ECD's high sensitivity to chlorine atoms makes it an excellent choice for detecting trace levels of 2,3',5',6-tetrachlorobiphenyl. thermofisher.com

The fundamental principle of GC-ECD involves a gas chromatograph separating the sample's components, which are then passed through the detector. measurlabs.com The detector contains a radioactive beta emitter (typically Nickel-63) that ionizes a carrier gas, generating a steady stream of free electrons and creating a standing current. measurlabs.com When an electronegative analyte like a PCB passes through, it captures some of these electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. measurlabs.com

Research has demonstrated the effectiveness of GC-ECD for determining PCB congeners in various industrial and environmental samples. nih.govnih.gov For instance, a method was developed for determining PCB congeners in 2,3,5,6-tetrachloro-1,4-benzoquinone, achieving congener-specific average recoveries of 82-96%. nih.gov In studies of microbial dechlorination, GC-ECD has been used to track the degradation of this compound into its various dechlorination products over time. nih.gov To enhance confirmation, a dual-column GC-ECD setup is often employed, where the sample is directed to two different GC columns, each connected to an ECD. gcms.cztdi-bi.com This helps confirm quantified values and identify potential co-elution issues. gcms.cz

Table 1: Typical GC-ECD Parameters for PCB Analysis

| Parameter | Description |

|---|---|

| Columns | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) and DB-17HT (30 m x 0.25 mm ID, 0.15 µm film) for analyte confirmation. tdi-bi.com |

| Injection | Split/splitless injection port, operated in splitless mode. tdi-bi.com |

| Carrier Gas | Helium, 99.8% purity. tdi-bi.com |

| Makeup Gas | 95% Argon/5% Methane, 99.8% purity. tdi-bi.com |

| Quantitation | Based on calibration curves established with standards, often using a quadratic equation due to the ECD's limited linear range. tdi-bi.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

While GC-ECD is highly sensitive, it can be prone to interferences in complex matrices. Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) offers significantly enhanced selectivity and has become a reliable tool for PCB analysis. thermofisher.compragolab.cz This method is particularly well-suited for analyzing PCBs in challenging environmental samples like soil and water. thermofisher.comthermofisher.com

In a typical GC-MS/MS setup, such as a triple quadrupole system, the GC separates the analytes before they enter the mass spectrometer. The first quadrupole (Q1) selects a specific precursor ion (the molecular ion of the target PCB congener). This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) selects specific product ions characteristic of the precursor ion for detection. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity by filtering out matrix interferences, ensuring confident identification and quantification of the target analyte. pragolab.cz

This approach allows for the combination of multiple methods into a single analytical run, increasing laboratory productivity. thermofisher.com The high selectivity of SRM can discriminate between target compounds and complex matrix components, leading to confident analyte identification even when total ion chromatograms show significant complexity. pragolab.cz

Table 2: Example SRM Transitions for Tetrachlorobiphenyls This table presents typical SRM transitions for tetrachlorobiphenyl isomers as representative examples. Specific transitions for this compound would be determined experimentally.

| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) | 289.9 | 220.0 | 26 |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 291.9 | 222.0 | 26 |

| 3,3',4,4'-Tetrachlorobiphenyl (B1197948) (PCB 77) | 291.9 | 222.0 | - |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 289.9 | 220.0 | 26 |

Source: Adapted from Thermo Fisher Scientific documentation. thermofisher.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography (LC) is generally less common than GC for the analysis of parent PCB compounds due to their non-polar nature. However, LC coupled with High-Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful tool for analyzing PCB metabolites, such as hydroxylated PCBs (OH-PCBs), which are more polar and less volatile. nih.gov It is also increasingly used for the analysis of other complex chlorinated compounds. nih.govchromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide rapid and efficient separation of analytes. chromatographyonline.com The eluent is then introduced into a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap), which can measure mass-to-charge ratios with very high accuracy. This allows for the determination of an analyte's elemental composition, providing a high degree of confidence in its identification.

The application of LC-HRMS has been validated for the definitive detection of various toxic compounds in biological samples. nih.gov For instance, a validated method for determining penta-, hexa-, and hepta-chlorine substituted OH-PCBs in animal-derived food utilized UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This method achieved low limits of detection (0.003–0.010 μg/kg) and good recoveries (76.7% to 116.5%), demonstrating its suitability for monitoring these metabolites. nih.gov

Table 3: Key Features of LC-HRMS for PCB Metabolite Analysis

| Feature | Advantage in Research |

|---|---|

| Applicability | Ideal for polar, less volatile compounds like OH-PCBs and other metabolites not easily analyzed by GC. nih.gov |

| Separation | UHPLC systems with columns like C18 provide efficient separation of metabolites. chromatographyonline.com |

| Detection | HRMS provides high mass accuracy, enabling confident identification of unknown metabolites. |

| Sensitivity | Modern instruments achieve very low limits of detection, often in the low µg/kg range. nih.gov |

| Validation | Methods can be robustly validated for parameters like linearity, recovery, and matrix effects. nih.gov |

Spectroscopic Approaches

Spectroscopic methods provide detailed structural information and can be used for both direct detection and characterization of compounds and their transformation products.

Surface-Enhanced Raman Scattering (SERS) for Isomer Differentiation

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive analytical technique that can enhance the weak Raman scattering signal of molecules by factors of up to 10¹¹ or more. spectroscopyonline.comresearchgate.net This enormous enhancement allows for the detection of trace amounts of analytes, potentially down to the single-molecule level. spectroscopyonline.com The technique is non-destructive and provides a unique "molecular fingerprint," making it a promising method for PCB analysis. spectroscopyonline.comresearchgate.net

The SERS effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold or silver. spectroscopyonline.comedinst.com Laser excitation of the metal nanostructures generates intense localized electromagnetic fields, which dramatically amplify the Raman signal of the nearby analyte. spectroscopyonline.com

While research specifically detailing SERS for this compound is limited, studies on other isomers demonstrate the technique's potential. A label-free SERS method using DNA aptamer-modified silver-nanorod arrays was developed for the highly sensitive and selective detection of 3,3',4,4'-tetrachlorobiphenyl (PCB-77). nih.gov Aptamers, which are single-stranded DNA or RNA molecules, can be designed to bind specifically to a target molecule. By anchoring these aptamers to the SERS substrate, the target PCB is captured and brought into the enhancement zone, increasing both sensitivity and selectivity. nih.govnih.gov This approach achieved a detection limit approaching 3.3 × 10⁻⁸ M for PCB-77, demonstrating its potential for the selective, trace-level detection of specific PCB isomers like this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules. technologynetworks.com While less suited for trace quantification in complex mixtures compared to mass spectrometry, it is indispensable for identifying the precise structure of unknown metabolites. researchgate.net NMR provides detailed information about the chemical environment of specific nuclei (commonly ¹H and ¹³C), allowing researchers to determine the exact arrangement of atoms in a molecule. technologynetworks.com

In the context of this compound research, NMR is crucial for characterizing the products of its metabolism. When the parent compound is biotransformed, various metabolites can be formed, such as hydroxylated or sulfur-containing derivatives. nih.gov For example, research on the metabolism of the related isomer 2,3,4',6-tetrachlorobiphenyl (B1221794) in mice identified the formation of methylthio- and methylsulphonyl-tetraCB metabolites. nih.gov

The identification of such novel structures requires the comprehensive data provided by NMR. technologynetworks.comresearchgate.net

¹H NMR provides information on the number and type of hydrogen atoms and their connectivity.

¹³C NMR reveals the carbon skeleton of the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) establish correlations between different nuclei, allowing for the complete assembly of the molecular structure.

The high reproducibility of NMR makes it a powerful tool in metabolomics, where spectra from biological samples can be compared to databases of reference compounds to identify known metabolites. technologynetworks.comnih.gov For novel metabolites of this compound, NMR is the definitive method for structural characterization. researchgate.net

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices